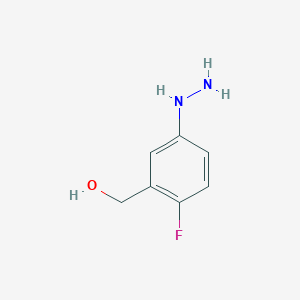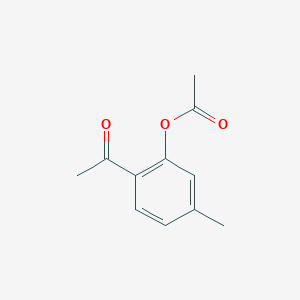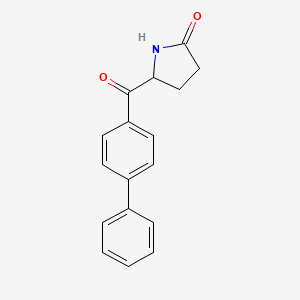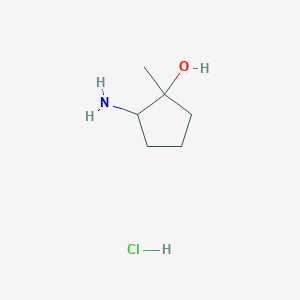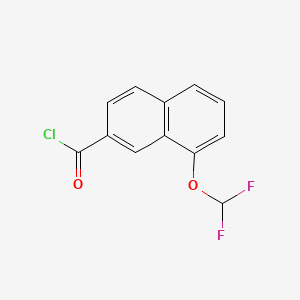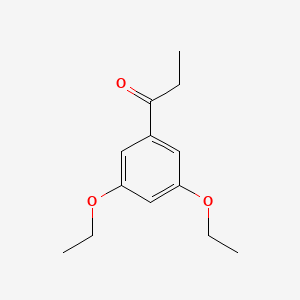![molecular formula C9H15ClO3 B14066322 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one CAS No. 101156-12-1](/img/structure/B14066322.png)
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C8H13ClO3. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ketone Reaction: One common method to synthesize 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one involves the reaction of acetoin with chloroformate in the presence of a catalyst.
Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl acetone with ethyl mercaptan under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows the ketone reaction method due to its efficiency and high yield. The process involves large-scale reactors and continuous purification systems to ensure the product’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), trifluoroacetic acid.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Amines, thiols, acidic or basic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the context of its use:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-1,3-dioxolan-2-one: Similar in structure but lacks the butan-2-one moiety.
4-(Chloromethyl)-2-methyl-1,3-thiazole: Contains a thiazole ring instead of a dioxolan ring.
4-[4-(Chloromethyl)-5-methyl-1,3-oxazol-2-yl]phenyl methyl ether: Contains an oxazole ring and a phenyl group.
Uniqueness
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolan ring and a butan-2-one moiety, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
101156-12-1 |
|---|---|
Molekularformel |
C9H15ClO3 |
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
4-[4-(chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one |
InChI |
InChI=1S/C9H15ClO3/c1-7(11)3-4-9(2)12-6-8(5-10)13-9/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
HFEUWGGKOPVURR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1(OCC(O1)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)

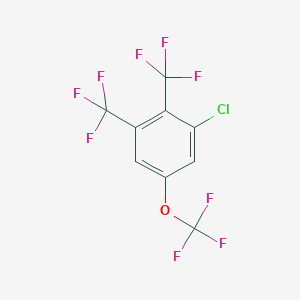
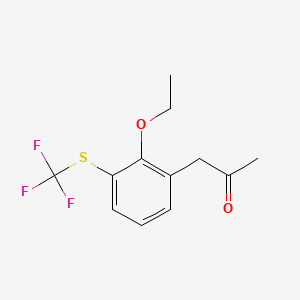

![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
